molecular formula C19H15NO7 B2595059 Ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate CAS No. 623117-61-3

Ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate

Cat. No. B2595059
CAS RN: 623117-61-3
M. Wt: 369.329
InChI Key: HNSJRVCMXKAWAT-MFOYZWKCSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate, such as polysubstituted furans, has been achieved through various methods . One method involves the reactions of sulfur ylides and alkynes . Another method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates .


Molecular Structure Analysis

The molecular structure of Ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure would need to be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds similar to Ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate have been extensively studied. For instance, the condensation of furan-2-yl-prop-2-enals with nitro-substituted CH acids led to the creation of geminally activated nitro dienes, highlighting a method to synthesize complex molecules with potential application in materials science and pharmaceuticals (Baichurin et al., 2019). Moreover, the oxidative annulation of similar compounds provided access to highly functionalized polyheterocyclic structures, demonstrating applications in the development of novel organic materials (Jin Zhang et al., 2017).

Antimicrobial and Antioxidant Activity

Research into the antimicrobial and antioxidant activities of compounds structurally related to Ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate has revealed promising results. For example, derivatives of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides were synthesized and showed significant antimicrobial and antioxidant activities, suggesting potential applications in developing new therapeutic agents (Devi et al., 2010).

Polymer and Materials Science

The compound and its related chemicals have implications in materials science, particularly in the synthesis of polymers with specific properties. For instance, the synthesis and characterization of novel biobased furan polyesters using 2,5-bis(hydroxymethyl)furan as a building block underscore the potential for creating environmentally friendly materials with wide applications in packaging, coatings, and bioplastics (Jiang et al., 2014).

Advanced Organic Synthesis

The development of complex organic molecules often requires innovative approaches, as demonstrated in the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton. Such studies provide foundational knowledge for the synthesis of biologically active compounds and highlight the diverse applications of ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate in drug discovery and development (Hartenstein & Sicker, 1993).

Future Directions

The future directions for research on Ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it may be of interest to investigate its potential therapeutic applications .

properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7/c1-2-25-18(21)11-26-14-6-7-15-16(10-14)27-17(19(15)22)9-12-4-3-5-13(8-12)20(23)24/h3-10H,2,11H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSJRVCMXKAWAT-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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